molecular formula C8H4F3NO4 B060766 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS No. 167887-95-8

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Cat. No.: B060766
CAS No.: 167887-95-8
M. Wt: 235.12 g/mol
InChI Key: LXDITRBZRZATMT-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of trifluoromethyl, methyl, and nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid typically involves the nitration of 2,4,5-trifluoro-3-methylbenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and nitro groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDITRBZRZATMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431593
Record name 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167887-95-8
Record name 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 100 ml of conc. sulfuric acid was dissolved 31 g of 2,4,5-trifluoro-3-methylbenzoic acid, and to this solution was incrementally added 19.5 g of potassium nitrate on ice. The solution was stirred at room temperature for 3 days, and another 1.4 g of potassium nitrate was added on ice. After stirring for 6 hours, the solution was poured into ice water, and the solid precipitate was collected by filtration. The precipitate was dissolved in diethylether and washed with water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The solid precipitate was collected by filtration to obtain 21 g of the title compound.
Name
potassium nitrate
Quantity
19.5 g
Type
reactant
Reaction Step One
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potassium nitrate
Quantity
1.4 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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31 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of acids containing 370 ml of conc. sulfuric acid and 61.2 ml of 70% nitric acid, 36.6 g of 2,4,5-trifluoro-3-methylbenzoic acid was added portionwise at the inner temperature of 55°-70° C. with stirring, and then stirring was continued for 2 hours at room temperature. The reaction mixture was poured into ice and extracted with isopropyl ether. The extract was washed with brine, and then dried and concentrated to give 30.6 g of yellow crystals.
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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reactant
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Synthesis routes and methods IV

Procedure details

A 43.4 g (0.21 mol) portion of 2,4,5-trifluoro-3-methylbenzoic acid was added to 120 ml of concentrated sulfuric acid under ice cooling. Thereto was added dropwise fuming nitric acid (d 1.52) in such a manner that the reaction temperature did not exceed 30° C. After completion of the dropwise addition, this was stirred for 1 hour at room temperature. After completion of the reaction, the reaction solution was poured into 1.5 liters of ice water to collect the formed crystals by filtration. The thus obtained crystals were washed with water (100 ml×3) and dissolved in 500 ml of ethyl acetate, and the solution was dried over anhydrous sodium sulfate. The filtrate obtained above was extracted with chloroform (300 ml×4) and dried over anhydrous sodium sulfate. Thereafter, the organic layers were combined and concentrated to yield 50.3 g (quantitative) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 2
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 3
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 4
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 5
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 6
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

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